4-(BENZENESULFONYL)-1-(3,4-DICHLOROBENZOYL)PIPERIDINE
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Overview
Description
4-(BENZENESULFONYL)-1-(3,4-DICHLOROBENZOYL)PIPERIDINE is a complex organic compound that features both benzenesulfonyl and dichlorobenzoyl functional groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-1-(3,4-DICHLOROBENZOYL)PIPERIDINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,4-dichlorobenzoyl chloride with piperidine to form 1-(3,4-dichlorobenzoyl)piperidine. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-1-(3,4-DICHLOROBENZOYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl or dichlorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-(BENZENESULFONYL)-1-(3,4-DICHLOROBENZOYL)PIPERIDINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-1-(3,4-DICHLOROBENZOYL)PIPERIDINE involves its interaction with specific molecular targets. The benzenesulfonyl and dichlorobenzoyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-1-BENZOYLPIPERIDINE: Similar structure but lacks the dichloro substitution.
4-(BENZENESULFONYL)-1-(2,4-DICHLOROBENZOYL)PIPERIDINE: Similar structure with different positions of chlorine atoms.
4-(BENZENESULFONYL)-1-(3,4-DICHLOROBENZOYL)MORPHOLINE: Similar structure with a morpholine ring instead of piperidine.
Uniqueness
4-(BENZENESULFONYL)-1-(3,4-DICHLOROBENZOYL)PIPERIDINE is unique due to the specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3S/c19-16-7-6-13(12-17(16)20)18(22)21-10-8-15(9-11-21)25(23,24)14-4-2-1-3-5-14/h1-7,12,15H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSIZTSMGYEAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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